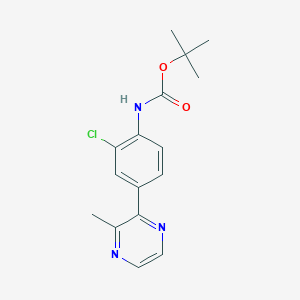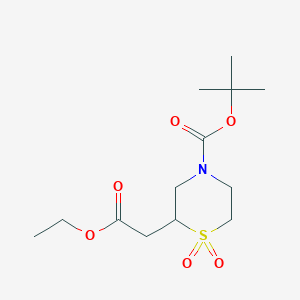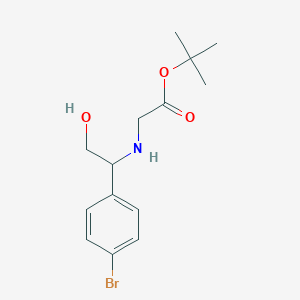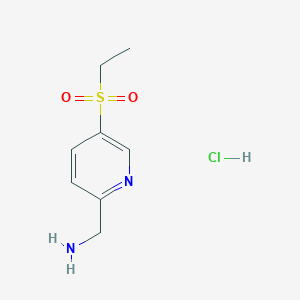
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol
Overview
Description
“5-Chloro-2-fluorobenzyl alcohol” is a compound with the CAS Number: 188723-58-2 . It has a molecular weight of 160.58 and its IUPAC name is (5-chloro-2-fluorophenyl)methanol . It’s a liquid at room temperature .
Molecular Structure Analysis
The molecular structure of “5-Chloro-2-fluorobenzyl bromide” is available on ChemSpider . It has a molecular formula of CHBrClF and an average mass of 223.470 Da .Physical And Chemical Properties Analysis
“5-Chloro-2-fluorobenzyl alcohol” is a liquid at room temperature and has a boiling point of 233 C at 760 mmHg . “5-Chloro-2-fluorobenzyl bromide” has a boiling point of 45 °C/0.5 mmHg and a flash point of 91 °C .Scientific Research Applications
Antipsychotic Potential
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol and its analogs show potential as novel antipsychotic agents. A study found that derivatives of this compound, specifically 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, exhibited antipsychotic-like profiles in behavioral animal tests. These compounds, interestingly, did not interact with dopamine receptors like conventional antipsychotics. They also showed minimal side effects typically associated with antipsychotic drugs, like extrapyramidal side effects in primates (Wise et al., 1987).
Fluoro-Substituted Compounds in Organic Synthesis
The compound's fluoro-substituted analogs have been utilized in organic synthesis. A study described the synthesis of fluoro-substituted chromeno[2,3-c]pyrazol-4(1H)-ones, highlighting the compound's role in the development of novel heterocyclic compounds. These synthesized compounds were characterized by their high fluorescence intensity, making them suitable for applications like organic light-emitting diodes (Holzer et al., 2010).
COX-2 Inhibitors
Another research explored the use of 4,5-diaryl-1H-pyrazole-3-ol derivatives, akin to 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol, as potential COX-2 inhibitors. These compounds were synthesized and evaluated for their selectivity in inhibiting the COX-2 enzyme, a key target in the treatment of inflammation and pain (Patel et al., 2004).
GPR39 Agonists
A study identified two kinase inhibitors, including a derivative of 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol, as novel GPR39 agonists. GPR39 is a G protein-coupled receptor implicated in various physiological processes. The study highlighted the role of zinc as an allosteric potentiator in the activation of GPR39 by these compounds (Sato et al., 2016).
Xanthine Oxidase Inhibitors
Research on 2-(benzylthio)-5-[1-(4-fluorobenzyl)-3-phenyl-1H-pyrazol-5-yl]-1,3,4-oxadiazoles derivatives, structurally related to 1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol, demonstrated their efficacy as xanthine oxidase inhibitors. These compounds were synthesized and tested for their inhibitory activity, showing potential therapeutic applications in diseases like gout and hyperuricemia (Qi et al., 2015).
Safety and Hazards
properties
IUPAC Name |
1-[(5-chloro-2-fluorophenyl)methyl]pyrazol-4-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClFN2O/c11-8-1-2-10(12)7(3-8)5-14-6-9(15)4-13-14/h1-4,6,15H,5H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAUGRMWUYQONTR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)CN2C=C(C=N2)O)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClFN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.63 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(5-Chloro-2-fluorobenzyl)-1H-pyrazol-4-ol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![(S)-3,3'-Bis[3,5-bis(trifluoromethyl)phenyl]-1,1'-binaphthyl-2,2'-diyl-N-tosyl phosphoramide](/img/structure/B1412349.png)
![1-(Furan-2-yl)-6-tosyl-2-oxa-6-azaspiro[3.3]heptane](/img/structure/B1412352.png)




![3,4-dihydro-2H-pyrido[2,3-b][1,4,5]oxathiazepine 1,1-dioxide](/img/structure/B1412360.png)





